4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde
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Overview
Description
The compound “4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The compound also contains a 2,5-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms at the 2nd and 5th positions .
Scientific Research Applications
Anticonvulsant and Analgesic Applications
Research demonstrates the potential of compounds derived from thiazole carbaldehydes in the development of treatments for neurological disorders. A study involved the synthesis of new pyrazole analogues through Knoevenagel condensation, which exhibited significant anticonvulsant and analgesic activities without displaying toxicity. This underscores the therapeutic potential of such compounds in managing pain and seizures (S. Viveka et al., 2015).
Synthesis and Material Chemistry
Thiazole carbaldehydes serve as key intermediates in synthesizing bis(thiazoles) and their derivatives, showcasing their importance in material chemistry. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles utilizing substituted thiophene-2-carbaldehydes highlighted the impact of structural variations on physicochemical properties, such as solubility and fluorescence, which are crucial for developing new materials (Z. Tokárová & Anna Biathová, 2018).
Antibacterial and Antimicrobial Properties
Compounds synthesized from thiazole carbaldehydes have been investigated for their antibacterial and antimicrobial properties. For instance, the synthesis of novel 2,4-disubstituted thiazole derivatives has shown significant activity against various bacterial strains, indicating the potential for developing new antibacterial agents (A. M. Vijesh et al., 2010).
Antileishmanial Activity
The development of antileishmanial agents is another area where thiazole derivatives show promise. A series of compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole were synthesized and evaluated for their activity against Leishmania major. Among these, certain derivatives exhibited significant antileishmanial activity, suggesting a pathway for new treatments (S. Sadat-Ebrahimi et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes in microbial metabolic pathways, leading to antimicrobial effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Based on the known activities of thiazole derivatives, this compound may exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-6-1-2-8(12)7(3-6)9-5-15-10(4-14)13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILXHAOEWSAUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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